1-(2-Methoxyphenyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine
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Overview
Description
1-(2-Methoxyphenyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group and a thieno[3,2-c]pyridinyl group attached to a piperazine ring. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the use of the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized as an intermediate in the production of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine involves its interaction with specific molecular targets, such as dopamine D3 receptors. As a selective antagonist, it binds to these receptors and inhibits their activity, which can modulate neurotransmitter release and influence behavioral responses . The compound’s effects on molecular pathways are still under investigation, but it is believed to play a role in modulating dopaminergic signaling.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A simpler derivative with similar biological activity.
1-(4-Methoxyphenyl)piperazine: Another piperazine derivative with a methoxy group at a different position.
1-(2-Pyridyl)piperazine: A piperazine derivative with a pyridyl group instead of a thieno[3,2-c]pyridinyl group.
Uniqueness
1-(2-Methoxyphenyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine is unique due to the presence of both a methoxyphenyl group and a thieno[3,2-c]pyridinyl group, which confer distinct chemical and biological properties. Its selective antagonism at dopamine D3 receptors sets it apart from other piperazine derivatives, making it a valuable compound for research in neuropharmacology and medicinal chemistry.
Properties
Molecular Formula |
C18H19N3OS |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]thieno[3,2-c]pyridine |
InChI |
InChI=1S/C18H19N3OS/c1-22-16-5-3-2-4-15(16)20-9-11-21(12-10-20)18-14-7-13-23-17(14)6-8-19-18/h2-8,13H,9-12H2,1H3 |
InChI Key |
LEUUDMISBQDUCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=CC4=C3C=CS4 |
Origin of Product |
United States |
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